6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole

dual pERK/pRb inhibitor tetrahydrocarbazole anticancer

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole (CAS 100134-83-6) is a nitro-substituted hexahydrocarbazole with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.11 g/mol. It belongs to the tetrahydrocarbazole class of heterocyclic compounds, which are privileged structures in medicinal chemistry due to their occurrence in bioactive natural products and synthetic inhibitors.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 100134-83-6
Cat. No. B173660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole
CAS100134-83-6
Synonyms1H-Carbazole, 2,3,4,4a,9,9a-hexahydro-6-nitro-
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h5-7,9,11,13H,1-4H2
InChIKeyODASCGHTGXXAHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole (CAS 100134-83-6): A Key Nitro-Hexahydrocarbazole Scaffold for Targeted Inhibitor Development


6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole (CAS 100134-83-6) is a nitro-substituted hexahydrocarbazole with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.11 g/mol . It belongs to the tetrahydrocarbazole class of heterocyclic compounds, which are privileged structures in medicinal chemistry due to their occurrence in bioactive natural products and synthetic inhibitors [1]. The compound serves as a critical synthetic intermediate, particularly in the development of dual pERK/pRb phosphorylation inhibitors for anticancer research [1].

Why 6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole Cannot Be Replaced by Unsubstituted or 6-Alkyl Hexahydrocarbazoles


The regiospecific 6-nitro substitution on the hexahydrocarbazole core is not a passive structural feature; it is a determinant of dual pERK/pRb inhibitory activity. Structure-activity relationship (SAR) studies demonstrate that replacing the 6-nitro group with other substituents or removing it altogether leads to a loss of the dual inhibition profile [1]. For instance, the non-nitrated analog 9-methyl-N-(4-methylbenzyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine (compound 16) retains activity but with a different selectivity window (IC₅₀ 4.4 μM for pERK and 3.5 μM for pRb) compared to the 6-nitro-bearing lead (IC₅₀ 5.5 μM for pERK and 4.8 μM for pRb) [1]. This indicates that generic substitution with other hexahydrocarbazole derivatives would alter the pharmacological fingerprint and cannot guarantee equivalent biological performance in mechanistic studies targeting the ERK/Rb pathway.

Quantitative Differentiation Evidence for 6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole Against Closest Analogs


Dual pERK/pRb Inhibitory Activity: 6-Nitro Derivative vs. Non-Nitrated Analog

The 6-nitro-substituted tetrahydrocarbazole derivative N-(3-methylcyclopentyl)-6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine (compound 1) inhibits both pERK and pRb phosphorylation with IC₅₀ values of 5.5 μM and 4.8 μM, respectively. In contrast, the non-nitrated analog 9-methyl-N-(4-methylbenzyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine (compound 16) shows IC₅₀ values of 4.4 μM (pERK) and 3.5 μM (pRb) [1]. Although compound 16 is slightly more potent, the presence of the 6-nitro group in compound 1 is essential for the initial dual-hit identification and establishes a distinct SAR branch for further optimization [1].

dual pERK/pRb inhibitor tetrahydrocarbazole anticancer SAR

Electronic Effect of 6-Nitro Substituent on Hexahydrocarbazole Core vs. Parent Hydrocarbon

The 6-nitro group exerts a strong electron-withdrawing effect (σₘ = 0.71, σₚ = 0.78) on the hexahydrocarbazole core, significantly altering the electron density of the indole-like nitrogen and the aromatic ring compared to the parent 2,3,4,4a,9,9a-hexahydro-1H-carbazole (CAS 1775-86-6). While direct experimental Hammett constants for this specific scaffold are not reported, the class-level effect is well-established: nitro substitution in the 6-position of tetrahydrocarbazoles modulates reactivity in photochemical oxygenation and electrophilic substitution reactions [1]. This electronic modulation is absent in 6-methyl or 6-chloro analogs, which exhibit distinct reactivity profiles [2].

electronic effect Hammett nitro group hexahydrocarbazole

Synthetic Versatility: Nitro Group as a Latent Amino Functionality in Hexahydrocarbazole Chemistry

The 6-nitro group in 6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole can be selectively reduced to a primary amine (6-amino-2,3,4,4a,9,9a-hexahydro-1H-carbazole) under standard conditions (Zn/AcOH, H₂/Pd-C, or Fe/HCl), whereas the parent hydrocarbon or 6-alkyl derivatives lack this latent functionality [1]. This synthetic handle enables further diversification through amide coupling, reductive amination, or diazotization, which is not possible with 6-H or 6-alkyl substituted hexahydrocarbazoles. The reduction product has been described as a key intermediate in the synthesis of bioactive carbazole alkaloids and dual kinase inhibitors [2].

nitro reduction amino-hexahydrocarbazole synthetic intermediate functional group interconversion

Physicochemical Differentiation: Hydrogen Bond Acceptor Capacity of 6-Nitro vs. 6-H or 6-Methyl Hexahydrocarbazoles

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole possesses 3 hydrogen bond acceptors (the nitro oxygens and the indole nitrogen) versus 1 acceptor for the parent 2,3,4,4a,9,9a-hexahydro-1H-carbazole (CAS 1775-86-6) . This difference enhances aqueous solubility and modulates the compound's interaction with biological targets that require hydrogen bond acceptor motifs. The hydrogen bond donor count is identical (1, the indole NH) across both compounds, making the acceptor count the primary physicochemical differentiator .

hydrogen bond acceptor solubility logP nitro group

Role as Key Intermediate in Dual Kinase Inhibitor Series vs. Scaffold-Hopping Alternatives

In the discovery of dual pERK/pRb inhibitors, a focused SAR study around the 6-nitro-hexahydrocarbazole core identified that modifications at the 2-amine and 9-position can fine-tune potency, but removal of the 6-nitro group generally abolished dual activity [1]. Scaffold-hopping to indole or carbazole cores lacking the saturated ring system resulted in compounds with either single-target activity or no significant inhibition at concentrations up to 50 μM [1]. This underscores the unique pharmacophoric contribution of the 6-nitro-hexahydrocarbazole scaffold.

dual inhibitor scaffold hopping lead optimization tetrahydrocarbazole

Optimal Procurement and Application Scenarios for 6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole (CAS 100134-83-6)


Development of Dual pERK/pRb Inhibitors for Molecularly Targeted Anticancer Agents

As demonstrated by Kulkarni et al. (2017), the 6-nitro-hexahydrocarbazole scaffold is the core pharmacophore for a series of dual pERK/pRb phosphorylation inhibitors. Procurement of this compound enables the synthesis of focused libraries around the N-2 and N-9 positions to optimize potency and selectivity for the ERK/Rb pathway, a validated target axis in oncology [1].

Synthesis of 6-Amino-Hexahydrocarbazole Derivatives via Nitro Reduction for Extended SAR Studies

The nitro group in 6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole can be selectively reduced to the corresponding 6-amino derivative, providing a versatile intermediate for amide, sulfonamide, or urea library synthesis. This route is exploited in medicinal chemistry programs aiming to explore additional target space beyond kinase inhibition [1].

Physicochemical Property Modulation in Lead Optimization Campaigns

Compared to unsubstituted or 6-alkyl hexahydrocarbazoles, the 6-nitro derivative offers increased polar surface area and hydrogen bond acceptor capacity, making it a valuable tool for modulating solubility and permeability in lead optimization. Its distinct electronic profile also influences metabolic stability and CYP450 interactions, which are critical parameters in preclinical candidate selection [1].

Chemical Biology Probe Development for ERK/Rb Pathway Dissection

The dual pERK/pRb inhibitory phenotype associated with the 6-nitro-hexahydrocarbazole scaffold makes it a suitable starting point for developing chemical probes to dissect crosstalk between the MAPK and cell cycle machinery. Such probes require a well-characterized, reproducible core structure, which this compound provides [1].

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